molecular formula C23H34O5 B12385936 3-Epigitoxigenin

3-Epigitoxigenin

Cat. No.: B12385936
M. Wt: 390.5 g/mol
InChI Key: PVAMXWLZJKTXFW-JSMHYTDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Epigitoxigenin can be synthesized through the biotransformation of gitoxigenin. This process involves the use of the endophytic fungus Alternaria eureka 1E1BL1, which catalyzes various reactions such as oxygenation, oxidation, epimerization, and dimethyl acetal formation . The substrate gitoxigenin is obtained from the acid-catalyzed hydrolysis of oleandrin, which is isolated from the dried leaves of Nerium oleander L .

Industrial Production Methods: The industrial production of this compound typically involves the extraction and purification from natural sources, such as the seeds of Strophanthus diuaricatus. The process includes steps like solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-Epigitoxigenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and epimerized derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-Epigitoxigenin involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases the intracellular concentration of sodium ions, which in turn leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. This increase in calcium ions enhances cardiac contractility, making this compound effective in treating heart-related conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3R,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18+,20+,21+,22-,23+/m1/s1

InChI Key

PVAMXWLZJKTXFW-JSMHYTDZSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O

Origin of Product

United States

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